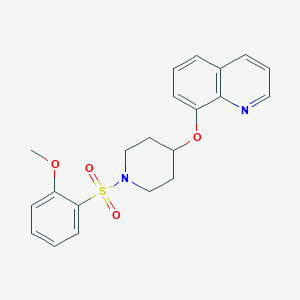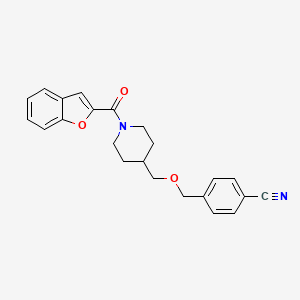![molecular formula C12H14N2S B2971386 2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethan-1-amine CAS No. 871689-46-2](/img/structure/B2971386.png)
2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethan-1-amine” is a compound that shares properties with its monomethylated phenethylamine isomers, such as amphetamine (α-methylphenethylamine), β-methylphenethylamine, and N-methylphenethylamine . It is an organic compound with the chemical formula of C9H13N .
Synthesis Analysis
The synthesis of this compound has been described in various studies. For instance, one study describes the hydrazinolysis of a phthalimide derivative leading to the deprotected parent compound, which was subsequently methylated, dimethylated, acylated, and carbamoylated to deliver adducts .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Chemical Reactions Analysis
Thiazoles, the class of compounds to which this molecule belongs, have been found in many potent biologically active compounds . They have been associated with diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Physical And Chemical Properties Analysis
This compound appears as a clear colorless liquid at room temperature . It has a density of 0.96 g/cm3 and a boiling point of 97 °C (207 °F; 370 K) / 5 mmHg (270.7984 °C / 760 mmHg) .
科学的研究の応用
Corrosion Inhibition
A study conducted by Kaya et al. (2016) focused on the corrosion inhibition performances of certain thiazole derivatives, including 2-amino-4-(4-chlorophenyl)-thiazole and 2-amino-4-(4-bromophenyl)-thiazole, against the corrosion of iron metal. Through quantum chemical parameters and molecular dynamics simulations, the study predicted the effectiveness of these derivatives as corrosion inhibitors, supporting their potential application in protecting metal surfaces from corrosion Kaya et al., 2016.
Pharmaceutical Research
In the pharmaceutical domain, Adeel et al. (2017) reported on the synthesis of aminothiazole derivatives and their potential biological applications. The study utilized quantum chemical calculations and molecular dynamics simulations to explore the electronic and spectroscopic properties of these derivatives, suggesting their bioactivity potential Adeel et al., 2017. Similarly, Bradshaw et al. (2002) investigated 2-(4-aminophenyl)benzothiazoles, highlighting their antitumor properties and suggesting the use of amino acid conjugation to enhance their pharmacological profiles. This indicates the compound's relevance in developing treatments for cancer Bradshaw et al., 2002.
Material Science and Security Applications
Lu and Xia (2016) explored the multi-stimuli response of a novel V-shaped molecule, demonstrating its potential use as a security ink due to its morphology-dependent fluorochromism, which could be triggered by mechanical force or pH changes. This study indicates the versatility of thiazole derivatives in creating responsive materials for security and sensor applications Lu and Xia, 2016.
Synthesis and Chemical Properties
Further research into the synthesis and chemical properties of thiazole derivatives was conducted by Androsov et al. (2010), who developed a convenient approach towards 2- and 3-aminobenzo[b]thiophenes. This work highlights the chemical versatility of thiazole compounds in synthesizing structurally diverse derivatives, which could be beneficial for various chemical and pharmaceutical applications Androsov et al., 2010.
Safety and Hazards
特性
IUPAC Name |
2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S/c1-9-2-4-10(5-3-9)12-14-11(6-7-13)8-15-12/h2-5,8H,6-7,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGZKCXQYRXQER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethan-1-amine | |
CAS RN |
871689-46-2 |
Source


|
| Record name | 2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-{[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}phenyl)acetamide](/img/structure/B2971304.png)


![N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2971310.png)




![N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-phenylbutanamide](/img/structure/B2971315.png)
![4-(Difluoromethyl)-2-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2971316.png)
![2-Oxa-3-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B2971317.png)
![Benzyl (2-(((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate](/img/structure/B2971321.png)
![N-(4-bromo-2-methylphenyl)-3-[(4-methylphenyl)sulfonylamino]propanamide](/img/no-structure.png)
![2-{3-[(4-Tert-butylphenoxy)methyl]phenyl}-1,3-benzothiazole](/img/structure/B2971324.png)